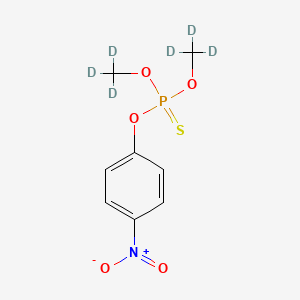
Parathion-methyl D6 (dimethyl D6)
Vue d'ensemble
Description
Parathion-méthyle-d6: est un analogue marqué au deutérium du parathion-méthyle, un insecticide organophosphoré. Le composé est principalement utilisé comme étalon interne dans la quantification du parathion-méthyle par chromatographie en phase gazeuse (GC) ou chromatographie en phase liquide-spectrométrie de masse (LC-MS). La formule moléculaire du Parathion-méthyle-d6 est C8D6H4NO5PS, et sa masse moléculaire est de 269,24 g/mol .
Applications De Recherche Scientifique
Methyl Parathion-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its key applications include:
Safety and Hazards
Parathion-methyl, the non-isotope labeled analog of Parathion-methyl-d6 (dimethyl D6), is classified as Extremely Hazardous (Ia) by the World Health Organization and Severely Hazardous by the Rotterdam Convention . It is not allowed for sale and import in nearly all countries around the world, while a few allow it under subject to specified conditions only . The safety data sheet for Parathion-methyl-d6 (dimethyl-d6) indicates it as Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Acute Tox. 3 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Flam. Liq. 3, STOT RE 2 .
Mécanisme D'action
Le Parathion-méthyle-d6, comme son homologue non deutéré, exerce ses effets en inhibant l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans le système nerveux. Cette inhibition entraîne une accumulation d’acétylcholine, ce qui provoque une hyperstimulation du système nerveux et des effets toxiques ultérieurs . Les principales cibles moléculaires sont l’enzyme acétylcholinestérase et les voies neuronales associées .
Analyse Biochimique
Biochemical Properties
Parathion-methyl-d6 interacts with various enzymes and proteins. For instance, it has been reported to interact with bovine serum protein (BSA) and chicken ovalbumin (OVA) in the development of an immunoassay for the rapid detection of methyl parathion . The nature of these interactions is based on the preparation of haptens that are coupled with the carrier proteins .
Cellular Effects
Related organophosphorus pesticides have been associated with various health effects, including headaches, nausea, difficulty breathing, excessive sweating, and mental confusion . These effects suggest that Parathion-methyl-d6 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This suggests that Parathion-methyl-d6 may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that organophosphorus pesticides can degrade over time, influenced by factors such as hydrolysis, microbial degradation, and photolysis . This suggests that Parathion-methyl-d6 may also exhibit changes in its effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related organophosphorus pesticides have been associated with various health effects at different dosages . This suggests that Parathion-methyl-d6 may also exhibit dosage-dependent effects in animal models, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This suggests that Parathion-methyl-d6 may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
Organophosphorus pesticides can be transported by rain, fog, and wind to surrounding areas . This suggests that Parathion-methyl-d6 may also be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
This suggests that Parathion-methyl-d6 may also have specific subcellular localizations and effects on its activity or function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du Parathion-méthyle-d6 implique l’incorporation d’atomes de deutérium dans les groupes méthyles du parathion-méthyle. Ceci est généralement réalisé par une série de réactions d’échange de deutérium. Les conditions réactionnelles nécessitent souvent l’utilisation de réactifs et de solvants deutérés pour assurer l’incorporation d’atomes de deutérium .
Méthodes de production industrielle: La production industrielle du Parathion-méthyle-d6 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réactifs deutérés de haute pureté et de techniques de purification avancées pour obtenir la pureté isotopique souhaitée. Le produit final est généralement stocké sous atmosphère inerte pour éviter sa dégradation .
Analyse Des Réactions Chimiques
Types de réactions: Le Parathion-méthyle-d6 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont similaires à celles de son homologue non deutéré, le parathion-méthyle .
Réactifs et conditions courantes:
Oxydation: Des oxydants courants tels que le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4) peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont couramment utilisés.
Substitution: Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’hydroxyde de sodium (NaOH) et le cyanure de potassium (KCN)
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers analogues deutérés du composé d’origine, en fonction des conditions réactionnelles et des réactifs utilisés .
Applications de la recherche scientifique
Le Parathion-méthyle-d6 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi ses principales applications, citons :
Comparaison Avec Des Composés Similaires
Composés similaires:
Parathion-méthyle: Un analogue non deutéré ayant des propriétés chimiques et des applications similaires.
Azinphos-méthyle: Un autre insecticide organophosphoré ayant des profils toxicologiques similaires.
Dichlorvos: Un composé organophosphoré utilisé comme insecticide avec des mécanismes d’action comparables.
Unicité: Le Parathion-méthyle-d6 est unique en raison de son marquage au deutérium, ce qui offre des avantages distincts en chimie analytique. Les atomes de deutérium améliorent la stabilité du composé et permettent une quantification précise dans les analyses par spectrométrie de masse .
Propriétés
IUPAC Name |
(4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIQVVOMOPOHC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96740-32-8 | |
| Record name | 96740-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


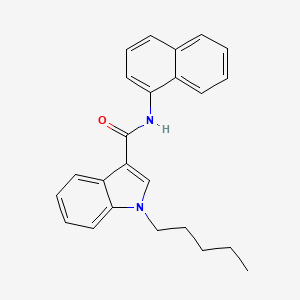
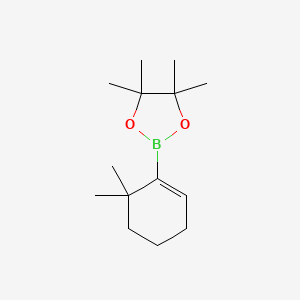

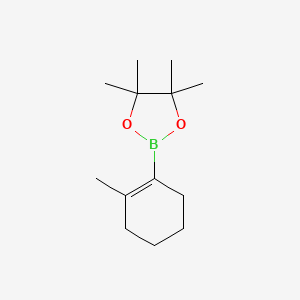
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/no-structure.png)


![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)
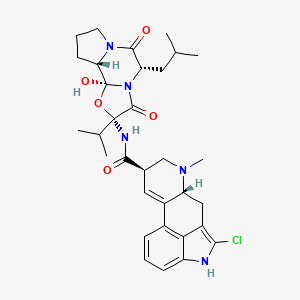
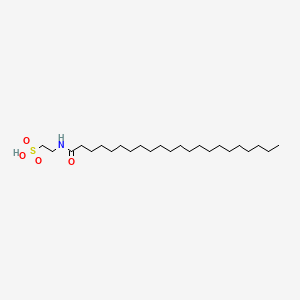
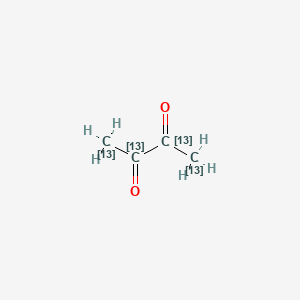
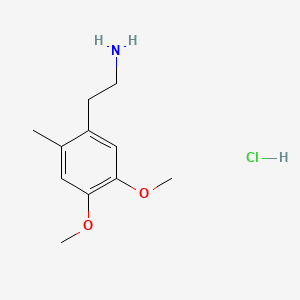
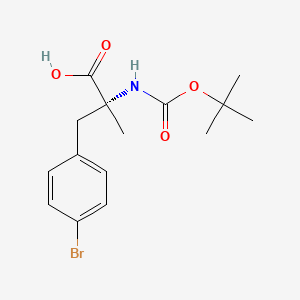
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
